Dimagnesium germanide crystal structure and space group
Dimagnesium germanide crystal structure and space group
Comprehensive Guide to the Crystal Structure and Crystallography of Dimagnesium Germanide ( )
Executive Summary
Dimagnesium germanide (
At ambient conditions,
Crystallographic Profile
The definitive structural parameters for
Space Group and Symmetry
-
Space Group:
[3][4][5][6] -
Space Group Number: 225
-
Pearson Symbol: cF12
-
Strukturbericht Designation: C1 (Antifluorite)
Lattice Parameters
Experimental diffraction data places the lattice constant of stoichiometric
| Parameter | Value (Experimental) | Value (DFT Calculated) | Unit |
| 6.378 – 6.393 | 6.392 | Å | |
| 90 | 90 | Degrees ( | |
| Volume ( | ~260.5 | ~261.1 | Å |
| Formula Units ( | 4 | 4 | - |
Note: The lattice parameter of
is intermediate between( Å) and ( Å), allowing for the formation of complete solid solutions ( ) governed by Vegard's Law.
Atomic Positions (Wyckoff Sites)
In the antifluorite structure, the positions of the cation and anion are inverted relative to the fluorite (
| Element | Oxidation State | Wyckoff Position | Symmetry | Coordinates | Coordination Environment |
| Germanium (Ge) | -4 | 4a | FCC Lattice points.[5] Coordinated by 8 Mg atoms (Cubic).[3][6] | ||
| Magnesium (Mg) | +2 | 8c | Tetrahedral Holes. Coordinated by 4 Ge atoms (Tetrahedral). |
Structural Mechanics & Bonding
The Antifluorite Logic
The stability of the
-
Anionic Framework: The larger Ge atoms form a Face-Centered Cubic (FCC) close-packed array.
-
Cationic Filling: The smaller Mg atoms occupy 100% of the tetrahedral voids within this FCC array.
-
Octahedral Voids: The octahedral voids (located at the body center and edge centers of the cell) remain empty. This openness contributes to the material's relatively low lattice thermal conductivity compared to purely covalent semiconductors like Silicon.
Visualization of Structural Hierarchy
The following diagram illustrates the logical composition of the unit cell:
Figure 1: Structural hierarchy of the Antifluorite
Phase Stability and Polymorphism
While the antifluorite structure is the stable phase at ambient conditions,
-
Ambient Phase (
GPa): Antifluorite ( ).[3][4][6] -
High Pressure Phase I (~10 GPa): Orthorhombic Anti-Cotunnite (
). -
High Pressure Phase II (> 20 GPa): Hexagonal (
).-
Note: Some databases (e.g., Materials Project) may list the hexagonal
structure as a ground state due to specific calculation parameters, but experimental evidence overwhelmingly supports cubic as the standard semiconducting phase.
-
Synthesis & Preparation Protocols
High-quality single crystals or polycrystalline ingots of
Synthesis Challenges
-
Magnesium Volatility: Mg has a high vapor pressure. Synthesis must occur in a sealed environment (tantalum or graphite crucibles) to prevent non-stoichiometry (
deficiency). -
Oxidation: Both Mg and Ge are susceptible to oxidation; high-vacuum or inert gas (Argon) environments are mandatory.
Vertical Bridgman Protocol
This method is preferred for growing large single crystals for transport property measurements.
-
Stoichiometric Weighing: Mix elemental Mg (
) and Ge ( ) in a molar ratio of .-
Insight: The slight excess of Mg (
) compensates for evaporative losses during heating.
-
-
Encapsulation: Load the mixture into a conical graphite crucible. Seal the crucible inside a quartz ampoule under vacuum (
Torr). -
Melting: Heat the ampoule in a vertical furnace to
C (Melting point of is C). Hold for 10 hours to ensure homogenization. -
Crystal Growth: Lower the ampoule through a temperature gradient (e.g.,
C/mm) at a rate of mm/hour. -
Annealing: Once crystallized, anneal at
C for 48 hours to relieve thermal stress and homogenize the carrier concentration.
Figure 2: Vertical Bridgman synthesis workflow for high-quality
References
-
Jain, A., et al. (2013). Commentary: The Materials Project: A materials genome approach to accelerating materials innovation. APL Materials. [Link]
-
Dutta, R., et al. (2019). Ultra-high pressure disordered eight-coordinated phase of Mg2GeO4. arXiv. [Link]
-
Kozlov, A., et al. (2011). Phase stability of ternary antifluorite type compounds in the quasi-binary systems Mg2X–Mg2Y. Journal of Alloys and Compounds. [Link]
-
Bala, H., et al. (2018). Ab-Initio Study of Electronic and Optical Properties of the Mg2X (X= Si, Ge, Sn). IOSR Journal of Applied Physics. [Link]
-
Morris, R.G., et al. (1958). Semiconducting Properties of Mg2Ge Single Crystals. Physical Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Non‐Rigid Band Structure in Mg2Ge for Improved Thermoelectric Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Lattice Dynamical Properties of Magnesium Germanide (Mg2Ge [academia.edu]
- 7. Fluorite structure - Wikipedia [en.wikipedia.org]
